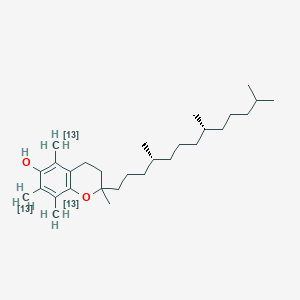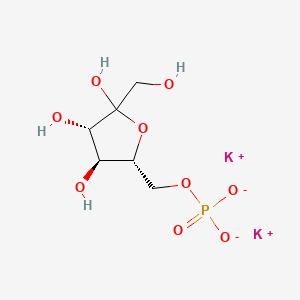
Potassium ((2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2R,3S,4S)-3,4,5-三羟基-5-(羟甲基)四氢呋喃-2-基)甲基磷酸钾是一种化学化合物,其特征在于具有多个羟基和磷酸基的四氢呋喃环。
准备方法
合成路线和反应条件
((2R,3S,4S)-3,4,5-三羟基-5-(羟甲基)四氢呋喃-2-基)甲基磷酸钾的合成通常涉及四氢呋喃衍生物的磷酸化。该过程可以使用诸如氧氯化磷或五氯化磷之类的试剂在诸如吡啶之类的碱的存在下进行。反应条件通常包括受控温度和无水溶剂,以确保获得所需的产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,还采用结晶或色谱等纯化步骤以获得高纯度产品。
化学反应分析
反应类型
((2R,3S,4S)-3,4,5-三羟基-5-(羟甲基)四氢呋喃-2-基)甲基磷酸钾可以发生多种化学反应,包括:
氧化: 羟基可以被氧化形成酮或羧酸。
还原: 磷酸基可以被还原形成亚磷酸酯衍生物。
取代: 羟基可以被其他官能团(如卤化物或烷基)取代。
常用试剂和条件
氧化: 在酸性条件下使用诸如高锰酸钾或三氧化铬之类的试剂。
还原: 使用诸如氢化铝锂或硼氢化钠之类的试剂。
取代: 使用诸如亚硫酰氯之类的卤化剂或诸如碘甲烷之类的烷基化剂。
主要产物
由这些反应形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可以产生羧酸,而取代可以产生卤化或烷基化衍生物。
科学研究应用
((2R,3S,4S)-3,4,5-三羟基-5-(羟甲基)四氢呋喃-2-基)甲基磷酸钾在科学研究中有几种应用:
化学: 用作有机合成中的试剂,以及作为更复杂分子的构建单元。
生物学: 研究其在代谢途径中的潜在作用以及作为酶促反应底物的作用。
医药: 探索其潜在的治疗效果,包括其在药物递送系统中的作用以及作为药物制剂的成分。
工业: 用于生产特种化学品,以及作为合成各种工业产品的中间体。
作用机制
((2R,3S,4S)-3,4,5-三羟基-5-(羟甲基)四氢呋喃-2-基)甲基磷酸钾发挥作用的机制涉及其与特定分子靶标和途径的相互作用。该化合物可以作为酶的底物,参与磷酸化和去磷酸化反应。这些相互作用会影响各种生化途径,包括那些参与能量代谢和信号转导的途径。
相似化合物的比较
类似化合物
- ((2R,3S,4S)-3,4,5-三羟基-5-(羟甲基)四氢呋喃-2-基)甲基磷酸钠
- ((2R,3S,4S)-3,4,5-三羟基-5-(羟甲基)四氢呋喃-2-基)甲基磷酸钙
- ((2R,3S,4S)-3,4,5-三羟基-5-(羟甲基)四氢呋喃-2-基)甲基磷酸镁
独特性
((2R,3S,4S)-3,4,5-三羟基-5-(羟甲基)四氢呋喃-2-基)甲基磷酸钾由于其特定的钾离子而独一无二,这会影响其溶解度,反应性和生物活性。与钠,钙和镁对应物相比,钾变体可能表现出不同的药代动力学和药效学特性,使其适用于研究和工业中的特定应用。
属性
分子式 |
C6H11K2O9P |
|---|---|
分子量 |
336.32 g/mol |
IUPAC 名称 |
dipotassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.2K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;;/h3-5,7-10H,1-2H2,(H2,11,12,13);;/q;2*+1/p-2/t3-,4-,5+,6?;;/m1../s1 |
InChI 键 |
UNAFCPBHNZYEIY-UHOQFTJOSA-L |
手性 SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |
规范 SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




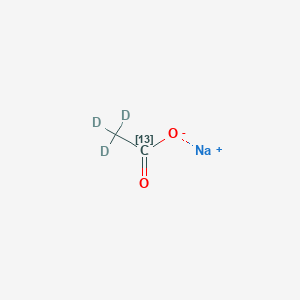

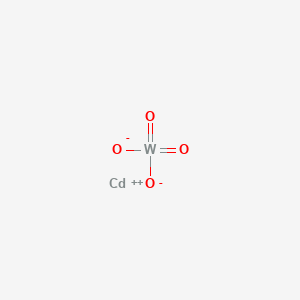
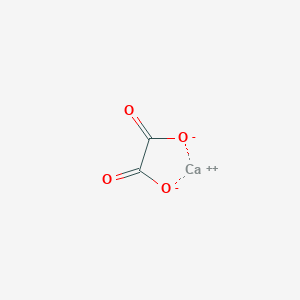

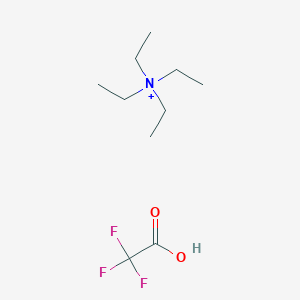

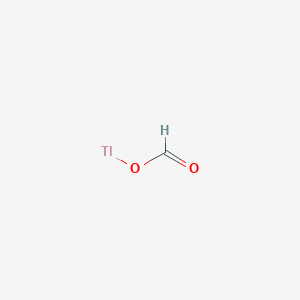
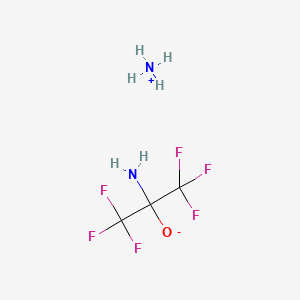

![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
